3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a fluorine atom, and a piperidinyl group attached to a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the dihydroquinolinone core, the introduction of the benzenesulfonyl group, and the attachment of the piperidinyl group. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- 3-(Piperidin-1-ylmethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-9-8-10-21(15-20)18-31-19-27(35(33,34)22-11-4-2-5-12-22)28(32)23-16-24(29)26(17-25(23)31)30-13-6-3-7-14-30/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZATIHNASJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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